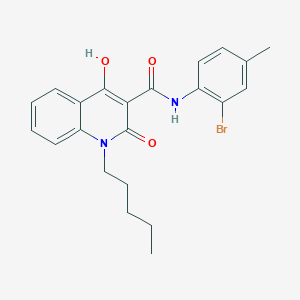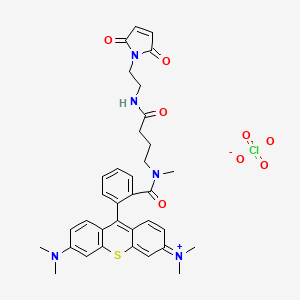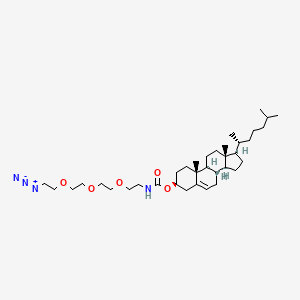
Cholesteryl-TEG azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl-TEG-Azid ist ein Cholesterinderivat, das eine Azidgruppe enthältDiese Reaktion wird aufgrund ihrer hohen Effizienz und Spezifität häufig in Anwendungen in der Biokonjugation und Materialwissenschaft eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cholesteryl-TEG-Azid kann durch einen mehrstufigen Prozess synthetisiert werden. Der erste Schritt beinhaltet die Modifikation von Cholesterin mit einer Fettsäureamidverbindung. Anschließend erfolgt eine Cyclohexen-Cyclisierung, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung der Azidgruppe zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Cholesteryl-TEG-Azid beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungsverfahren wie die Hochleistungsflüssigchromatographie (HPLC), um sicherzustellen, dass das Endprodukt den industriellen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cholesteryl-TEG-Azid unterliegt hauptsächlich der kupfer(I)-katalysierten Azid-Alkin-Cycloaddition (CuAAC)-Reaktion. Diese Reaktion ist eine Art Substitutionsreaktion, bei der die Azidgruppe mit einem Alkin unter Bildung eines Triazolrings reagiert .
Häufige Reagenzien und Bedingungen
Reagenzien: Kupfer(I)-Katalysator, Alkinverbindungen
Hauptprodukte
Das Hauptprodukt, das bei der CuAAC-Reaktion mit Cholesteryl-TEG-Azid gebildet wird, ist ein Triazol-verknüpftes Cholesterinderivat. Dieses Produkt wird häufig in Biokonjugationsanwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Cholesteryl-TEG-Azid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der Click-Chemie zur Synthese komplexer Moleküle verwendet.
Medizin: In Drug-Delivery-Systemen verwendet, um die Aufnahme von Therapeutika in Zellen zu ermöglichen.
Wirkmechanismus
Der primäre Wirkmechanismus von Cholesteryl-TEG-Azid beinhaltet seine Teilnahme an der CuAAC-Reaktion. Die Azidgruppe reagiert mit einem Alkin in Gegenwart eines Kupfer(I)-Katalysators unter Bildung eines Triazolrings. Diese Reaktion ist hochspezifisch und effizient, was sie ideal für Biokonjugations- und Materialwissenschaftsanwendungen macht .
Wirkmechanismus
The primary mechanism of action for Cholesteryl-TEG azide involves its participation in the CuAAC reaction. The azide group reacts with an alkyne in the presence of a copper (I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Cholesteryl-TEG-Azid ist aufgrund seiner Kombination aus einem Cholesterin-Rückgrat mit einer Azidgruppe einzigartig. Ähnliche Verbindungen umfassen:
Cholesteryl-Azid: Fehlt der TEG-Linker, was es weniger löslich in wässrigen Lösungen macht.
Alpha-Tocopherol-Azid: Eine weitere lipophile Azidverbindung, die für ähnliche Anwendungen verwendet wird, jedoch unterschiedliche Löslichkeits- und biologische Eigenschaften aufweist.
Cholesteryl-TEG-Azid zeichnet sich durch seine verbesserte Löslichkeit und Vielseitigkeit in verschiedenen Anwendungen aus, insbesondere in der Biokonjugation und Materialwissenschaft .
Eigenschaften
Molekularformel |
C36H62N4O5 |
|---|---|
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI-Schlüssel |
POWZASPNLQFLJO-MKQVXYPISA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



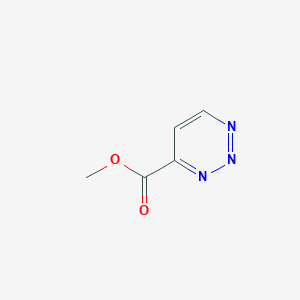


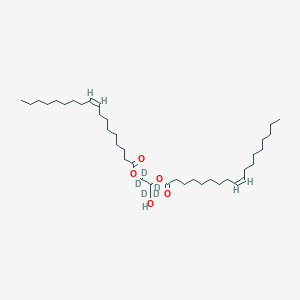

![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
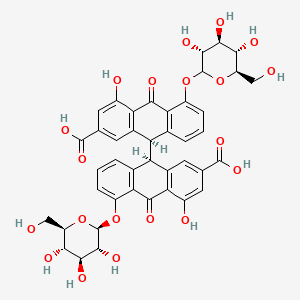
![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12052883.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12052896.png)
